molecular formula C12H16N4O2S2 B12761960 7-(1,3-Dithian-2-ylmethyl)theophylline CAS No. 116763-37-2

7-(1,3-Dithian-2-ylmethyl)theophylline

Katalognummer: B12761960
CAS-Nummer: 116763-37-2
Molekulargewicht: 312.4 g/mol
InChI-Schlüssel: QWURTKQODPNCHF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-(1,3-Dithian-2-ylmethyl)theophylline is a derivative of theophylline, a well-known methylxanthine used primarily as a bronchodilator for respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). This compound is characterized by the presence of a dithiane group attached to the theophylline structure, which potentially modifies its pharmacological properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 7-(1,3-Dithian-2-ylmethyl)theophylline typically involves the reaction of theophylline with 1,3-dithiane. The reaction is carried out under controlled conditions, often using a base such as sodium hydride in a polar aprotic solvent like dimethylformamide (DMF). The reaction proceeds through the formation of a nucleophilic intermediate, which then attacks the theophylline molecule to form the desired product .

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing purification steps such as recrystallization or chromatography to isolate the final product .

Analyse Chemischer Reaktionen

Types of Reactions: 7-(1,3-Dithian-2-ylmethyl)theophylline can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Wissenschaftliche Forschungsanwendungen

7-(1,3-Dithian-2-ylmethyl)theophylline has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of sulfur-containing heterocycles and other complex molecules.

    Biology: Studied for its potential effects on cellular processes due to its structural similarity to theophylline.

    Medicine: Investigated for its bronchodilator properties and potential use in treating respiratory diseases.

    Industry: Utilized in the development of new pharmaceuticals and chemical intermediates.

Wirkmechanismus

The mechanism of action of 7-(1,3-Dithian-2-ylmethyl)theophylline is similar to that of theophylline. It acts as a phosphodiesterase inhibitor, leading to increased levels of cyclic AMP (cAMP) in cells. This results in the relaxation of smooth muscle, particularly in the bronchi, leading to bronchodilation. Additionally, the compound has decreased affinity for adenosine receptors, which may contribute to its improved safety profile compared to theophylline .

Eigenschaften

CAS-Nummer

116763-37-2

Molekularformel

C12H16N4O2S2

Molekulargewicht

312.4 g/mol

IUPAC-Name

7-(1,3-dithian-2-ylmethyl)-1,3-dimethylpurine-2,6-dione

InChI

InChI=1S/C12H16N4O2S2/c1-14-10-9(11(17)15(2)12(14)18)16(7-13-10)6-8-19-4-3-5-20-8/h7-8H,3-6H2,1-2H3

InChI-Schlüssel

QWURTKQODPNCHF-UHFFFAOYSA-N

Kanonische SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC3SCCCS3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.